1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-15-12-5-1-2-6-13(12)16(21-15)8-4-9-17(11-16)23(19,20)14-7-3-10-22-14/h1-3,5-7,10H,4,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULZANBTXDLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The spiro linkage is then formed through a cyclization reaction involving the isobenzofuran and piperidinone moieties. Common reagents used in these reactions include sulfur-containing compounds, cyclization agents, and various catalysts to facilitate the formation of the spiro structure .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperidinone moiety.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles .
Scientific Research Applications
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix.
Biological Research: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one primarily involves the inhibition of lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin. By inhibiting LOX, the compound can disrupt the formation of the extracellular matrix, thereby inhibiting tumor growth and metastasis. The molecular targets and pathways involved include the LOX enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Structural Analogues in the Spiro-Isobenzofuran Family
The following table summarizes key structural and physicochemical differences:

* Excludes sulfur and oxygen from the sulfonyl group; exact mass requires recalculation.
Key Structural Differences:
- The thiophene ring may also confer π-stacking interactions in biological targets .
- Spiro vs.
Physicochemical and Pharmacological Properties
Notes:
- The sulfonyl group in the target compound may enhance water solubility but reduce membrane permeability compared to unsubstituted analogs.
Biological Activity
The compound 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a member of the spiro compound family, notable for its unique structural features that contribute to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a thiophene ring and a spiro-linked isobenzofuran-piperidine moiety, which enhances its pharmacological potential.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Some studies suggest that spiro compounds can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonyl group in the structure may play a role in modulating inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data indicate that this compound could possess antimicrobial activity against certain bacterial strains.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several studies have investigated the biological activity of spiro compounds similar to this compound:
- Antitumor Studies : A study evaluated the efficacy of a related spiro compound in inhibiting breast cancer cell lines. The results showed significant reduction in cell viability and induction of apoptosis at specific concentrations.
- Inflammation Models : In vivo models demonstrated that compounds with similar structures reduced inflammation markers in murine models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : Laboratory tests indicated that derivatives exhibited inhibitory effects against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
